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molecular formula C10H10 B165621 3-Methyl-1H-indene CAS No. 767-60-2

3-Methyl-1H-indene

Cat. No. B165621
M. Wt: 130.19 g/mol
InChI Key: COOKKJGOGWACMY-UHFFFAOYSA-N
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Patent
US06015868

Procedure details

Lithium indenide (9.60 g, 0.0786 moles) in diethylether (100 mL) was added dropwise to a solution of dimethylsulfate (9.91 g, 0.0786 moles) in diethylether (125 mL) over a period of 15 minutes. After the addition was complete, H2O (150 mL) was added to the reaction. The organic layer was then separated and washed with H2O (2×100 mL). Drying over MgSO4 followed by filtration and solvent removal yielded the desired product as a yellow oil (9.68 g, 94.7 percent).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
94.7%

Identifiers

REACTION_CXSMILES
[CH-:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li+].[CH3:11]OS(OC)(=O)=O.O>C(OCC)C>[CH3:11][C:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[CH-]1C=CC2=CC=CC=C12.[Li+]
Name
Quantity
9.91 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed with H2O (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over MgSO4
FILTRATION
Type
FILTRATION
Details
followed by filtration and solvent removal

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 9.68 g
YIELD: PERCENTYIELD 94.7%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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